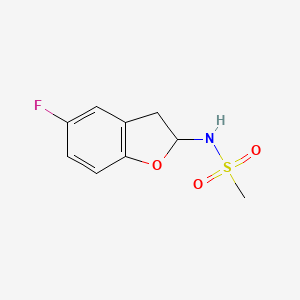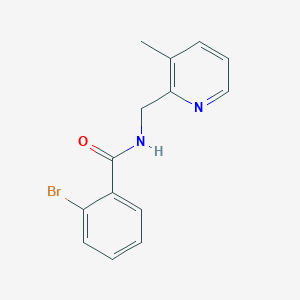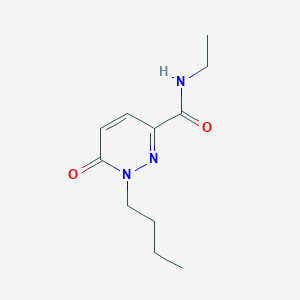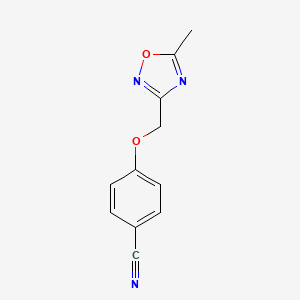
n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide is a chemical compound with the molecular formula C9H10FNO3S It is a derivative of benzofuran, characterized by the presence of a fluorine atom and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Bromination: Starting with 4-fluoro-3-methylphenol, bromination is carried out to introduce a bromine atom.
O-Alkylation: The brominated compound undergoes O-alkylation to form an intermediate.
Cyclization: The intermediate is then cyclized to form the benzofuran ring structure.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2,3-dihydrobenzofuran: A closely related compound with similar structural features but lacking the methanesulfonamide group.
2,3-Dihydrobenzofuran: Another related compound without the fluorine atom and methanesulfonamide group.
Uniqueness
n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide is unique due to the presence of both the fluorine atom and the methanesulfonamide group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H10FNO3S |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
N-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H10FNO3S/c1-15(12,13)11-9-5-6-4-7(10)2-3-8(6)14-9/h2-4,9,11H,5H2,1H3 |
Clave InChI |
GWMRXZQTTFBZQV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1CC2=C(O1)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)





![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)





